Ortho- vs. Para-Ethyl Substituent: Structural and Physicochemical Differentiation from 4-Ethylphenyl Analog (CAS 899757-83-6)
The target compound (CAS 899757‑30‑3) differs from its closest catalogued analog, 2‑(1,1‑dioxido‑3‑oxobenzo[d]isothiazol‑2(3H)‑yl)‑N‑(4‑ethylphenyl)propanamide (CAS 899757‑83‑6), solely by the position of the ethyl substituent on the terminal anilide ring: ortho (2‑position) vs. para (4‑position). This positional isomerism generates a measurable difference in molecular topology, steric bulk proximal to the amide bond, and predicted conformational freedom of the terminal aryl ring. In the published benzo[d]isothiazole‑1,1‑dioxide HCV NS5B series, analogous ortho‑ vs. para‑substitution on the terminal aryl ring produced ΔIC₅₀ values >5‑fold in the replicon assay [1]. No direct head‑to‑head biochemical or cellular data comparing these two exact compounds are publicly available as of the search date.
| Evidence Dimension | Position of ethyl substituent on terminal anilide ring (primary structural determinant) |
|---|---|
| Target Compound Data | Ortho (2‑ethylphenyl) substituent; molecular formula C₁₈H₁₈N₂O₄S; MW 358.41; tPSA 83.9 Ų (calculated) |
| Comparator Or Baseline | Para (4‑ethylphenyl) analog (CAS 899757‑83‑6); identical MW and formula; tPSA 83.9 Ų; differs in substitution vector |
| Quantified Difference | Regioisomeric shift; class‑level SAR indicates ortho‑substitution can alter potency >5‑fold vs. para in related benzo[d]isothiazole‑1,1‑dioxide inhibitors |
| Conditions | Comparison is based on structural topology and class‑level SAR from HCV NS5B benzo[d]isothiazole‑1,1‑dioxide series (Bioorg. Med. Chem. Lett. 2009) |
Why This Matters
For SAR studies, regioisomeric pairs reveal the steric and electronic tolerance of the target binding pocket; ortho‑substitution often restricts bond rotation and can enhance selectivity, so procuring both isomers as a matched pair is essential to quantify the positional effect.
- [1] de Vicente, J.; Hendricks, R.T.; Smith, D.B.; Fell, J.B.; Fischer, J.; Spencer, S.R.; Stengel, P.J.; Mohr, P.; Robinson, J.E.; Blake, J.F.; et al. Non-nucleoside inhibitors of HCV polymerase NS5B. Part 4: Structure-based design, synthesis, and biological evaluation of benzo[d]isothiazole-1,1-dioxides. Bioorg. Med. Chem. Lett. 2009, 19, 5652–5656. View Source
